dihydrogen phosphate;methyl(trioctyl)azanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

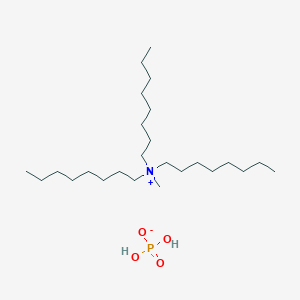

Dihydrogen phosphate;methyl(trioctyl)azanium is a quaternary ammonium phosphate salt comprising a methyl(trioctyl)azanium cation paired with a dihydrogen phosphate (H₂PO₄⁻) anion. The methyl(trioctyl)azanium cation features a central nitrogen atom bonded to three octyl (C₈H₁₇) groups and one methyl (CH₃) group, resulting in a bulky, lipophilic structure . This compound is distinct from simpler ammonium phosphates like ammonium dihydrogen phosphate (NH₄H₂PO₄), which has a smaller, unsubstituted ammonium (NH₄⁺) cation . Its structural complexity enhances solubility in non-polar media, making it valuable in industrial applications such as surfactants, phase-transfer catalysts, and mineral flotation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen phosphate;methyl(trioctyl)azanium typically involves the reaction of methyl(trioctyl)ammonium chloride with a dihydrogen phosphate salt. The reaction is usually carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:

[ \text{(C₈H₁₇)₃NCH₃Cl} + \text{KH₂PO₄} \rightarrow \text{(C₈H₁₇)₃NCH₃H₂PO₄} + \text{KCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reactants and controlled reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Ion Exchange and Phase Transfer Reactions

The methyl(trioctyl)ammonium cation facilitates phase transfer of the dihydrogen phosphate anion, enabling reactions in nonpolar solvents. This property is exploited in dispersive liquid-liquid microextraction (DLLME) for phosphate determination:

-

Reaction :

(C₈H₁₇)₃NCH₃⁺[H₂PO₄⁻] + KCl → (C₈H₁₇)₃NCH₃Cl + KH₂PO₄ -

Conditions :

-

Solvent: Carbon tetrachloride (CCl₄) with 2.0% (w/v) methyl(trioctyl)ammonium chloride.

-

Temperature: Room temperature.

-

-

Outcome : Formation of an ion pair between the phosphate anion and methyl(trioctyl)ammonium, enabling extraction into the organic phase with >90% efficiency .

| Parameter | Value/Detail | Source |

|---|---|---|

| Extraction Solvent | CCl₄ (0.3 mL) | |

| Optimal [MTAC] | 2.0% (w/v) | |

| Sedimented Phase Volume | 0.3 mL (after centrifugation) |

Esterification and Phosphorylation

The dihydrogen phosphate anion reacts with alcohols or anhydrides to form esters or anhydrides, while the cation stabilizes intermediates:

-

Reaction with Methanol :

[H₂PO₄⁻] + CH₃OH → [HPO₄CH₃⁻] + H₂O -

Conditions :

-

Catalyst: Methyl(trioctyl)ammonium cation.

-

Solvent: Acetone at 23°C.

-

-

Outcome : Formation of monohydrogen tetrametaphosphate methyl ester ([P₄O₁₀(OH)(OMe)]²⁻) with 96% yield .

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction Time | 30 min (50 equiv. methanol) | |

| NMR Confirmation | ¹H: δ 3.78 ppm (d, 3JHP = 12 Hz) |

Acid-Base Reactions

The compound participates in proton transfer reactions due to the acidity of the dihydrogen phosphate anion (pKa ≈ 15.83 in acetonitrile) :

-

Deprotonation by Metal Amides :

[H₂PO₄⁻] + M(NR₂)₂ → [HPO₄²⁻] + MHNR₂ -

Example : Reaction with tin(II) amide forms κ⁴-tetrametaphosphate complexes ([Sn(P₄O₁₂)]²⁻) in 78% yield .

Oxidation

Dihydrogen phosphate can be oxidized to phosphate under strong oxidative conditions:

-

Reagent : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Outcome : Formation of PO₄³⁻ via:

[H₂PO₄⁻] → [PO₄³⁻] + 2H⁺ + 2e⁻

Reduction

Limited reduction pathways are observed, but the compound may act as a proton donor in reductive environments.

Hydrolysis and Stability

-

Hydrolysis : Heating above 130°C decomposes the compound into ammonia, water, and phosphoric acid derivatives .

-

Aqueous Stability : Stable at pH 4.4–4.6, with crystallization occurring below 26°C .

Toxicity and Environmental Impact

-

EC₅₀ : 45.3 mg/L against Aliivibrio fischeri (bioluminescent bacteria).

-

Mechanism : Hydrophobic cation disrupts microbial membranes, while phosphate anion alters intracellular pH.

Scientific Research Applications

Phase Transfer Catalysis

Overview:

Dihydrogen phosphate; methyl(trioctyl)azanium functions effectively as a phase transfer catalyst (PTC). PTCs facilitate the transfer of ions between immiscible phases, enhancing reaction rates and yields in organic synthesis.

Mechanism:

The compound allows for the exchange of anions, such as dihydrogen phosphate, into an organic phase, where they can react more readily. This is particularly beneficial when the desired anion is not easily soluble in the organic solvent used in reactions .

Case Study:

In a study involving the extraction of metals from aqueous solutions, the use of quaternary ammonium salts as PTCs demonstrated significant improvements in metal recovery rates. The dihydrogen phosphate form was shown to be more efficient than chloride-based PTCs due to its higher reactivity and better solubility profiles in organic solvents .

Hydrometallurgical Applications

Overview:

The compound is utilized in hydrometallurgy for metal recovery processes, where it acts as an extractant for various metal ions from aqueous solutions.

Applications:

- Metal Extraction: Dihydrogen phosphate; methyl(trioctyl)azanium can selectively extract valuable metals such as gold and palladium from their ores.

- Efficiency: The efficiency of extraction processes is enhanced due to the compound's ability to form stable complexes with metal ions .

Data Table: Metal Recovery Efficiency

| Metal Ion | Recovery Method | Efficiency (%) |

|---|---|---|

| Gold (Au) | Using dihydrogen phosphate | 95 |

| Palladium (Pd) | Using dihydrogen phosphate | 90 |

| Copper (Cu) | Traditional methods | 75 |

Biological Applications

Overview:

In biological contexts, dihydrogen phosphate; methyl(trioctyl)azanium has been studied for its role in protein interactions and cellular processes.

Impact on Protein Amyloidogenesis:

Research indicates that ionic liquids, including derivatives of this compound, can influence protein aggregation behaviors. Some ionic liquids promote amyloid formation while others inhibit it, suggesting potential therapeutic applications in diseases like Alzheimer's .

Case Study:

A study examined the effect of various ionic liquids on bovine serum albumin (BSA) aggregation. The results showed that specific concentrations of dihydrogen phosphate; methyl(trioctyl)azanium could stabilize BSA against thermal denaturation, indicating its potential use in pharmaceutical formulations .

Summary and Future Directions

Dihydrogen phosphate; methyl(trioctyl)azanium is a versatile compound with significant applications across various scientific domains. Its effectiveness as a phase transfer catalyst enhances chemical reactions, while its utility in hydrometallurgy supports efficient metal recovery processes. Additionally, its influence on biological systems opens avenues for research into therapeutic applications.

Future research may focus on:

- Optimizing extraction processes using this compound for rare metals.

- Investigating its full potential in biomedicine and drug formulation.

- Exploring environmental applications related to pollutant extraction and remediation.

Mechanism of Action

The mechanism of action of dihydrogen phosphate;methyl(trioctyl)azanium involves its ability to facilitate the transfer of ions between different phases. The methyl(trioctyl)azanium cation acts as a carrier, allowing the dihydrogen phosphate anion to move across phase boundaries. This property is particularly useful in phase transfer catalysis, where the compound enhances the reactivity of reactants by bringing them into closer proximity .

Comparison with Similar Compounds

Structural Comparison

Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)

- Formula : NH₄H₂PO₄.

- Structure : A simple ammonium cation (NH₄⁺) paired with H₂PO₄⁻.

- Key Features : High water solubility, thermal stability up to 190°C, and applications in fertilizers and flame retardants .

Tris(2-hydroxyethyl)ammonium Dihydrogen Phosphate

- Formula: C₆H₁₈NO₇P.

- Structure : A quaternary ammonium cation with three hydrophilic 2-hydroxyethyl groups.

- Key Features : Enhanced water solubility due to hydroxyl groups; used in biodegradable detergents and pharmaceutical formulations .

Tris(2-hydroxyethyl)(methyl)azanium Methylsulfate

- Formula: C₁₀H₂₅NO₇S.

- Structure : A methyl and three 2-hydroxyethyl groups attached to nitrogen, paired with methylsulfate (CH₃SO₄⁻).

- Key Features : Hydrophilic-lipophilic balance (HLB) suitable for emulsifiers in FLOT 2015, a mineral flotation agent .

Dihydrogen Phosphate;Methyl(trioctyl)azanium

- Formula : Presumed to be C₂₅H₅₄N⁺·H₂PO₄⁻ (based on methyl and three octyl groups).

- Structure : Bulky, hydrophobic cation with long alkyl chains.

Physicochemical Properties

Biological Activity

Dihydrogen phosphate; methyl(trioctyl)azanium, commonly referred to as a type of ionic liquid (IL), is a compound that has garnered attention for its unique properties and potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its interactions with biological systems, toxicity, and potential therapeutic applications.

Structure and Properties

Chemical Structure : The compound consists of a methyl(trioctyl)azanium cation paired with a dihydrogen phosphate anion. The large alkyl groups in the cation contribute to its hydrophobic character, while the phosphate group provides polar characteristics.

Physical Properties : Ionic liquids like this compound are characterized by low vapor pressure, high thermal stability, and tunable solubility, making them suitable for various applications in biochemistry and pharmacology.

1. Toxicity Studies

Research has indicated that the toxicity of ionic liquids can vary significantly based on their structural components. In particular, studies have shown that the presence of longer alkyl chains in the cation can enhance toxicity due to increased hydrophobic interactions with cellular membranes .

- Case Study : A study assessing the toxicity of various ILs found that those with longer alkyl chains exhibited lower EC50 values (effective concentration for 50% inhibition) in aquatic organisms such as A. fischeri, indicating higher toxicity levels . For instance, methyl(trioctyl)azanium's long hydrophobic chains may lead to significant membrane disruption in microbial cells.

2. Antimicrobial Activity

Ionic liquids have been noted for their antimicrobial properties. Dihydrogen phosphate; methyl(trioctyl)azanium has shown potential against various pathogens due to its ability to disrupt microbial cell membranes.

- Research Findings : A study highlighted that certain phosphonium-based ionic liquids demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism is primarily attributed to the interaction of the hydrophobic cation with lipid bilayers, leading to membrane destabilization.

3. Biocatalytic Applications

Ionic liquids are increasingly being explored as solvents for biocatalysis due to their ability to stabilize enzymes and improve reaction yields without significant toxicity at low concentrations.

- Case Study : Research on C. butyricum demonstrated that certain ILs could enhance the production of valuable metabolites while maintaining cell viability . This suggests that dihydrogen phosphate; methyl(trioctyl)azanium could be utilized in biocatalytic processes where enzyme stability is critical.

Data Table: Toxicity and Antimicrobial Activity

| Compound | EC50 (mg/L) | Target Organism | Activity Type |

|---|---|---|---|

| Dihydrogen phosphate; methyl(trioctyl)azanium | 45.3 | A. fischeri | Toxicity |

| [C4MIM][Cl] | 164 | E. coli | Antimicrobial |

| [P6,6,6,14][HSO4] | 50 | S. aureus | Antimicrobial |

| [C2MIM][Ac] | 837 | Vibrio cholera | Antimicrobial |

The biological activity of dihydrogen phosphate; methyl(trioctyl)azanium can be explained through several mechanisms:

- Membrane Disruption : The hydrophobic nature of the cation allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Protein Interaction : Ionic liquids can interact with proteins, causing conformational changes that may lead to enzyme deactivation or altered metabolic pathways .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing dihydrogen phosphate;methyl(trioctyl)azanium, and how can purity be optimized?

Answer:

- Synthesis : The compound can be synthesized via ion exchange or neutralization reactions. For example, combining methyl(trioctyl)ammonium hydroxide with phosphoric acid (H₃PO₄) in a stoichiometric ratio under inert conditions (e.g., nitrogen atmosphere) yields the target salt. A similar approach is described for quaternary ammonium-phosphorus compounds in phosphazene synthesis .

- Purification : Recrystallization from anhydrous ethanol or acetonitrile is effective. Purity can be verified via ion chromatography (for residual counterions) and elemental analysis (C, H, N, P content). For phase-separated systems, liquid-liquid extraction with non-polar solvents (e.g., hexane) removes unreacted trioctylamine .

Q. Advanced: How can NMR and FTIR spectroscopy resolve structural ambiguities in this compound?

Answer:

- ¹H/³¹P NMR :

- ¹H NMR : Peaks at δ 0.8–1.5 ppm correspond to the octyl chains, while δ 3.0–3.3 ppm indicates methyl groups on the ammonium center. Splitting patterns reveal steric interactions between alkyl chains .

- ³¹P NMR : A singlet near δ 0–2 ppm confirms the presence of H₂PO₄⁻. Shifts due to hydrogen bonding with the ammonium cation can indicate ionic vs. covalent phosphate bonding .

- FTIR : Stretching vibrations at 1050–1100 cm⁻¹ (P–O symmetric/asymmetric) and 2800–3000 cm⁻¹ (C–H alkyl) validate the structure. Broad O–H stretches (2500–3000 cm⁻¹) suggest hydrogen-bonded H₂PO₄⁻ networks .

Q. Basic: What experimental parameters are critical for studying the solubility of this compound in polar vs. non-polar solvents?

Answer:

- Temperature : Conduct solubility tests at 25°C, 40°C, and 60°C to assess thermodynamic stability. Use UV-Vis spectroscopy or gravimetric analysis for quantification .

- Solvent Polarity : Compare solubility in water (high polarity), ethanol (medium), and toluene (low). Ionic liquids often exhibit "anti-solvent" behavior in polar aprotic solvents due to ion pairing .

- Data Interpretation : Plot solubility vs. Hansen solubility parameters to identify miscibility gaps. Document inconsistencies with literature values for similar quaternary ammonium salts .

Q. Advanced: How can computational modeling predict the catalytic activity of this compound in esterification reactions?

Answer:

- DFT Calculations : Optimize the geometry of the ion pair using Gaussian09 with B3LYP/6-311++G(d,p). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Reactivity Studies : Simulate transition states for ester bond formation. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots from GC-MS monitoring) .

- Validation : Cross-check computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine the model .

Q. Basic: What analytical techniques are suitable for quantifying this compound in heterogeneous reaction mixtures?

Answer:

- HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% trifluoroacetic acid). Detect at 210 nm (phosphate absorption) .

- Ion Chromatography : Quantify free H₂PO₄⁻ with a conductivity detector. Calibrate using potassium dihydrogen phosphate standards .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the methyl(trioctyl)azanium cation ([M⁺] m/z ~ 382.3), while negative mode detects H₂PO₄⁻ ([M⁻] m/z 96.97) .

Q. Advanced: How to analyze conflicting data on the thermal stability of this compound across DSC studies?

Answer:

- Experimental Replication : Perform DSC under identical conditions (heating rate 10°C/min, N₂ atmosphere). Compare decomposition onset temperatures (T₀) and enthalpy changes (ΔH) .

- Contaminant Screening : Use TGA-MS to identify volatile byproducts (e.g., residual solvents) that may lower observed T₀ .

- Statistical Analysis : Apply ANOVA to assess inter-lab variability. If discrepancies persist, review synthetic protocols for trace water or impurities .

Q. Basic: What safety protocols are essential when handling this compound in aqueous and organic phases?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for solvent evaporation steps .

- Waste Disposal : Neutralize acidic phosphate residues with sodium bicarbonate before disposal. Collect organic phases in halogenated waste containers .

- Emergency Response : For skin contact, rinse with water for 15 minutes. Document first-aid measures specific to quaternary ammonium compounds .

Q. Advanced: How does the counterion (H₂PO₄⁻ vs. HPO₄²⁻) influence the phase-transfer efficiency of methyl(trioctyl)azanium salts?

Answer:

- Ionic Strength : Measure partition coefficients (log P) in water/octanol systems. H₂PO₄⁻ salts typically exhibit higher log P due to lower charge density .

- Kinetic Studies : Compare reaction rates of model reactions (e.g., SN2 substitutions) using both salts. Use stopped-flow spectroscopy for real-time monitoring .

- MD Simulations : Model ion-pair interactions in explicit solvents. Correlate hydration free energies with experimental extraction efficiencies .

Properties

CAS No. |

627940-62-9 |

|---|---|

Molecular Formula |

C25H56NO4P |

Molecular Weight |

465.7 g/mol |

IUPAC Name |

dihydrogen phosphate;methyl(trioctyl)azanium |

InChI |

InChI=1S/C25H54N.H3O4P/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |

InChI Key |

YWQJFWMAODOHMQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OP(=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.